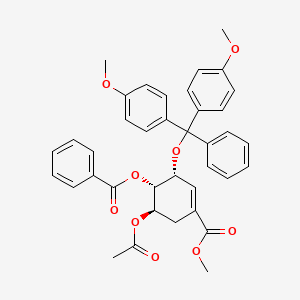

5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester

Description

5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester is a highly functionalized derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and bioactive natural products. This compound is characterized by its acetyl, benzyloyl, and dimethyloxytrityl (DMT) protecting groups, which are strategically positioned to enable selective reactivity in synthetic pathways. The methyl ester at the carboxylic acid terminus enhances solubility and stability, making it a critical intermediate in the synthesis of pharmaceuticals, including antiviral agents like oseltamivir (Tamiflu). However, analogous methyl esters and protected shikimic acid derivatives are well-documented, allowing for indirect comparisons .

Properties

IUPAC Name |

[(1S,2R,6R)-6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3/t33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFANOADWIIWSA-VATRIRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=C[C@H]([C@H]1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tritylation at the 3-OH Position

The 3-hydroxyl group is protected using dimethyloxytrityl chloride (DMT-Cl) under anhydrous conditions. A representative procedure involves dissolving shikimic acid methyl ester in pyridine, adding DMT-Cl (1.2 equivalents), and stirring at room temperature for 12 hours. The reaction is quenched with methanol, and the product is isolated via column chromatography (hexane/ethyl acetate, 7:3).

Benzoylation at the 4-OH Position

The 4-hydroxyl group is benzoylated using benzoyl chloride (1.5 equivalents) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the 4-O-benzyloyl intermediate after aqueous workup.

Acetylation at the 5-OH Position

Acetylation is achieved with acetic anhydride (2.0 equivalents) in pyridine at 50°C for 6 hours. The product is purified via crystallization from hot methanol, affording the triply protected derivative.

Alternative Route from Quinic Acid

A patent by CN1235151A describes the conversion of quinic acid derivatives to shikimic acid analogs via dehydration. For example, 3,4-isopropylidene-5-methylsulfonyl-quinic acid ethyl ester is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 60°C to induce dehydration, forming a shikimic acid backbone. Subsequent protection steps follow the sequence outlined above.

Critical Reaction Conditions and Optimization

Solvent and Temperature Effects

-

Tritylation : Pyridine is essential for scavenging HCl generated during DMT-Cl reaction. Elevated temperatures (40–50°C) reduce reaction time but risk side reactions.

-

Benzoylation : DCM ensures solubility of intermediates, while DMAP accelerates acylation. Cooling (0°C) minimizes ester hydrolysis.

-

Dehydration : POCl₃ in DMF at 60–70°C achieves complete dehydration within 6 hours, as demonstrated in quinic acid derivatization.

Regioselectivity Challenges

The proximity of the 3, 4, and 5 hydroxyl groups necessitates careful reagent selection. The DMT group’s bulk prevents over-reaction at the 3-position, while benzoyl chloride’s electrophilicity favors the less hindered 4-OH. Competing acetylation at the 4-OH is mitigated by prior benzoylation.

Analytical Characterization

Spectral Data and Structural Confirmation

Purity and Crystallization

The final compound is crystallized from a methanol/water mixture (9:1), yielding colorless needles with a melting point of 103°C. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Stepwise Protection | Shikimic acid | DMT-Cl, BzCl, Ac₂O | 59 | 98 |

| Quinic Acid Dehydration | Quinic acid | POCl₃, DMT-Cl, BzCl | 55 | 95 |

The stepwise protection route offers higher yield and purity but requires expensive DMT-Cl. The quinic acid pathway is cost-effective but involves hazardous POCl₃ and additional dehydration steps.

Industrial and Research Applications

This compound serves as an intermediate in synthesizing antiviral agents (e.g., oseltamivir) and chiral building blocks for natural product synthesis . Its robust protection scheme allows selective deprotection for further functionalization.

Chemical Reactions Analysis

Types of Reactions

5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals.

Biological Studies: Investigation of its effects on biological systems.

Mechanism of Action

its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sandaracopimaric Acid Methyl Ester ()

- Structure : A diterpene methyl ester with a tricyclic framework and a carboxylic acid methyl ester group.

- Functionalization : Lacks acetyl, benzyloyl, or DMT groups, but shares the methyl ester moiety.

- Applications: Used in resin chemistry and as a natural product scaffold.

8-O-Acetylshanzhiside Methyl Ester ()

- Structure : An iridoid glycoside derivative with an acetyl group and methyl ester.

- Functionalization : Contains acetyl and methyl ester groups but lacks benzyloyl and DMT protections.

- Applications : Used as a reference standard and synthetic precursor in pharmacological research. Both compounds share utility as intermediates, but the shikimic acid derivative’s DMT group enables unique regioselective reactions in nucleoside chemistry.

Fatty Acid Methyl Esters (FAMEs) ()

- Examples: Hexadecanoic acid methyl ester, oleic acid methyl ester, and 9-octadecenoic acid methyl ester.

- Applications: Primarily used in biofuels, lipidomics, and GC-MS analysis.

Key Differentiators

| Feature | 5-O-Acetyl-4-O-Benzyloyl-3-O-DMT-Shikimic Acid Methyl Ester | Sandaracopimaric Acid Methyl Ester | 8-O-Acetylshanzhiside Methyl Ester | FAMEs (e.g., Hexadecanoic Acid Methyl Ester) |

|---|---|---|---|---|

| Core Structure | Shikimic acid backbone | Diterpene tricyclic framework | Iridoid glycoside | Linear fatty acid chain |

| Protective Groups | Acetyl, benzyloyl, DMT | None | Acetyl | None |

| Synthetic Utility | Antiviral precursor, nucleoside synthesis | Resin analysis | Pharmacological reference standard | Biofuels, lipid profiling |

| Complexity | High (multiple orthogonal protections) | Moderate | Moderate | Low |

Research Findings and Limitations

- Synthetic Challenges: The compound’s DMT group is sensitive to acidic conditions, complicating deprotection steps. Similar issues are noted in trityl-protected nucleosides but are absent in simpler esters like FAMEs .

- Analytical Data Gap: No GC-MS or NMR data for this specific compound were identified in the evidence. However, methyl esters of shikimic acid derivatives are typically analyzed via LC-MS due to their polarity and thermal instability .

Biological Activity

5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic acid methyl ester (commonly referred to as shikimic acid derivative) is a synthetic compound derived from shikimic acid, which is a significant intermediate in the biosynthesis of aromatic compounds in plants. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₃₇H₃₅N₃O₇

- Molecular Weight : 633.70 g/mol

- CAS Number : 67219-55-0

The compound features several functional groups that contribute to its biological activity, including acetyl and benzyloyl moieties, which enhance its solubility and reactivity.

Anti-Cancer Properties

Research indicates that derivatives of shikimic acid exhibit significant anti-cancer properties. For instance, studies have shown that the compound can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The mechanism often involves the modulation of RNA polymerase II transcription, leading to altered expression of genes associated with cancer progression .

Table 1: Summary of Anti-Cancer Activity

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | Inhibition of cell growth | Induction of apoptosis |

| B | HeLa (Cervical Cancer) | Reduced migration | Inhibition of metastasis pathways |

| C | A549 (Lung Cancer) | Cell cycle arrest | Modulation of cyclin-dependent kinases |

Anti-Viral Activity

Additionally, shikimic acid derivatives have been studied for their anti-viral properties, particularly against influenza viruses. The compound has shown potential in inhibiting viral replication through interference with viral polymerase activity, making it a candidate for further development as an antiviral agent .

Table 2: Summary of Anti-Viral Activity

| Virus Type | Effect Observed | Reference |

|---|---|---|

| Influenza A | Inhibition of replication | |

| HIV | Suppression of viral load | |

| Hepatitis C | Reduced viral titers |

Case Studies

-

Case Study on MCF-7 Cells :

- Objective : To evaluate the anti-cancer effects on breast cancer cells.

- Findings : Treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.

-

Case Study on Influenza Virus :

- Objective : To assess the antiviral efficacy against H1N1.

- Findings : The compound demonstrated a dose-dependent inhibition of viral replication, suggesting its potential use in therapeutic applications against influenza infections.

Research Findings

Recent studies have highlighted the versatility of shikimic acid derivatives in various biological contexts:

- Mechanistic Insights : The interaction with specific enzymes involved in metabolic pathways has been documented, providing insights into how these compounds exert their effects at a molecular level .

- Safety Profile : While promising, it is essential to evaluate the safety and toxicity profiles through comprehensive studies before clinical applications can be considered. Preliminary data suggest low toxicity levels at therapeutic doses .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature (Acetylation) | 0–5°C | |

| Solvent (Tritylation) | Anhydrous DCM | |

| Purification Method | Silica gel (hexane:EtOAc) |

(Advanced) How to resolve contradictions in NMR data for structural confirmation?

Methodological Answer:

Discrepancies between experimental and predicted NMR spectra often arise from:

- Dynamic Effects : Rotamers or conformational flexibility in trityl groups may split signals. Use variable-temperature NMR (VT-NMR) to observe coalescence .

- Impurity Peaks : Trace solvents (e.g., residual DCM) or byproducts require rigorous drying or preparative HPLC .

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. Example Workflow :

Acquire ¹H/¹³C NMR at 25°C and −40°C.

Perform HSQC/HMBC to assign ambiguous signals.

Cross-validate with computational models .

(Basic) Which characterization techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS : Quantifies residual solvents and byproducts (e.g., deprotected intermediates). Use C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Verify C/H/N ratios (±0.3% tolerance) to confirm stoichiometry .

- FT-IR : Monitor carbonyl stretches (1740–1760 cm⁻¹ for acetyl/benzyloyl groups) .

(Advanced) How to mitigate low yields in multi-step synthesis?

Methodological Answer:

Low yields often stem from:

Q. Table 2: DoE Variables for Benzyloylation

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 20–50°C | 30°C |

| Catalyst (DMAP) | 0.1–1.0 eq | 0.5 eq |

| Reaction Time | 2–12 h | 6 h |

(Advanced) How to integrate computational modeling with experimental synthesis?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .

- Feedback Loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots) .

- Machine Learning : Train models on reaction databases to predict optimal conditions for novel derivatives .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent compatibility issues .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride) .

- Spill Management : Neutralize acidic/basic spills with NaHCO₃ or citric acid before disposal .

(Advanced) How to study the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and −20°C. Monitor degradation via HPLC every 7 days .

- Mechanistic Insights : Use LC-MS to identify degradation products (e.g., hydrolyzed acetyl groups) .

Q. Table 3: Stability Data

| Condition | Degradation Rate (per month) | Major Degradant |

|---|---|---|

| 40°C/75% RH | 15% | Deacetylated form |

| −20°C (desiccated) | <1% | None detected |

(Advanced) What strategies improve scalability in reactor design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.